molecular formula C12H10ClO3P B044717 Diphenyl chlorophosphate CAS No. 2524-64-3

Diphenyl chlorophosphate

Cat. No. B044717
Key on ui cas rn: 2524-64-3
M. Wt: 268.63 g/mol
InChI Key: BHIIGRBMZRSDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06093758

Procedure details

Compound 6 (0.75 g) is first dissolved in refluxing dioxane, evaporated to dryness under reduced pressure, and then dissolved in 600 mL THF. The solution is cooled to -78° C. To this solution is slowly added 4.8 mL (2 eq) butyllithium solution, and the resultant cloudy mixture is stirred at 78° C. for 1 hour. A solution of 2.61 g (2.6 eq) diethyl chlorophosphate in 10 mL THF is then added dropwise. The mixture is maintained at -78° C. for three hours and then quenched by the dropwise addition of 10 mL distilled water, at which point the product precipitated from solution. The mixture is warmed to room temperature and filtered to give a white solid. The product is washed with distilled water, hot THF, toluene, ethanol, and DMF and dried under vacuum. Yield: 0.2 g. IR (cm-1): 3300-3150, 2966, 1601, 1492, 1389, 1280, 1216, 1120, 1030, 934, 844, 767.
[Compound]
Name
Compound 6
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
2.61 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCOCC1.[CH2:7]([Li])[CH2:8][CH2:9][CH3:10].[P:12]([Cl:20])([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])=[O:13].[CH2:21]1[CH2:25]O[CH2:23][CH2:22]1>>[P:12]([Cl:20])([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:25][CH:19]=1)([O:14][C:15]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:16]=1)=[O:13]

Inputs

Step One
Name
Compound 6
Quantity
0.75 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
2.61 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the resultant cloudy mixture is stirred at 78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 600 mL THF
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at -78° C. for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of 10 mL
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
at which point the product precipitated from solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is warmed to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
The product is washed with distilled water, hot THF, toluene, ethanol, and DMF
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.